molecular formula C14H20N4S B064784 4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine CAS No. 175204-72-5

4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine

Cat. No.: B064784
CAS No.: 175204-72-5
M. Wt: 276.4 g/mol
InChI Key: DZXBHXZJWGQHNK-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine is a useful research compound. Its molecular formula is C14H20N4S and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine, with the CAS number 175204-72-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. Its unique structure, characterized by the adamantyl group and methylthio substitution, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20N4S
  • Molecular Weight : 276.4 g/mol
  • Structural Features : The presence of the adamantyl moiety is notable for its hydrophobic characteristics, which can enhance membrane permeability.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Properties

Several studies have explored the anticancer potential of triazine derivatives. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific role of this compound in these processes remains under investigation but suggests a promising avenue for cancer therapeutics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it may interact with carbonic anhydrases and cholinesterases, which are critical in numerous physiological processes. Inhibition profiles indicate that such compounds could serve as lead compounds for developing enzyme inhibitors .

Study 1: Antimicrobial Efficacy

A study published in Metabolites assessed a series of triazine derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity at low concentrations .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Related TriazineS. aureus10 µg/mL

Study 2: Anticancer Activity

In vitro studies have shown that derivatives of triazine can induce cell cycle arrest and apoptosis in human cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)12Caspase activation
HeLa (cervical cancer)8DNA fragmentation

These findings highlight the potential of triazine derivatives as anticancer agents.

Properties

IUPAC Name

4-(1-adamantyl)-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-19-13-17-11(16-12(15)18-13)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXBHXZJWGQHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381940
Record name 4-(Methylsulfanyl)-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-72-5
Record name 4-(Methylthio)-6-tricyclo[3.3.1.13,7]dec-1-yl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfanyl)-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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